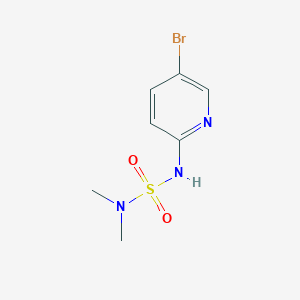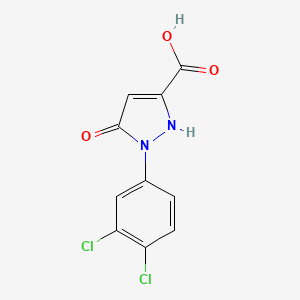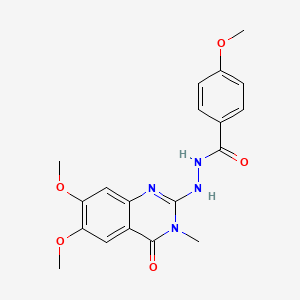
N'-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(5-bromopyridin-2-yl)methanediamine , is a chemical compound with the molecular formula C11H10Br2N4. Its V-shaped structure lies on a crystallographic twofold rotation axis, passing through the central carbon atom . This compound has been identified as a reaction side product.
Preparation Methods
The synthetic route to N’-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide involves specific reaction conditions. it’s essential to note that the product crystallized from a solution of dichloromethane turned out to be N,N’-bis(5-bromopyridin-2-yl)methanediamine. The yield for this compound was 20% . Unfortunately, detailed industrial production methods are not widely documented.
Chemical Reactions Analysis
Types of Reactions::
Hydrogenation: Reduction of the pyridine ring.
Substitution: Bromine atoms can be replaced by other nucleophiles.
Coordination Chemistry: Interaction with metal ions.
Hydrolysis: Cleavage of the amide bonds.
Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Coordination Chemistry: Metal salts (e.g., copper sulfate, nickel chloride).
Hydrolysis: Acidic or basic conditions.
- Reduction: N,N’-Bis(5-bromopyridin-2-yl)methanediamine.
- Substitution: Various derivatives with different substituents.
- Coordination complexes with metal ions.
Scientific Research Applications
N’-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Catalysis: In metal-catalyzed reactions.
Materials Science: For designing functional materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its V-shaped structure and bromine substituents suggest potential interactions with biological targets. Further studies are needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
N’-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide shares similarities with other pyridine-based compounds, but its unique V-shaped structure sets it apart. Similar compounds include 5-bromopyridine and related derivatives .
Remember that this compound’s applications and properties may evolve as research progresses
Properties
Molecular Formula |
C7H10BrN3O2S |
|---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
5-bromo-2-(dimethylsulfamoylamino)pyridine |
InChI |
InChI=1S/C7H10BrN3O2S/c1-11(2)14(12,13)10-7-4-3-6(8)5-9-7/h3-5H,1-2H3,(H,9,10) |
InChI Key |
UIKWAAYQKMYZPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10869076.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10869083.png)
![ethyl 2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869084.png)


![N-(4-methoxybenzyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869108.png)
![2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide](/img/structure/B10869110.png)
![ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869113.png)
![2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B10869120.png)

![3-(Furan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869139.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-](/img/structure/B10869145.png)
![10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B10869147.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B10869165.png)
